2,4,6-Trimethoxymandelic Acid
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Overview
Description
2,4,6-Trimethoxymandelic Acid is an organic compound characterized by the presence of three methoxy groups attached to a mandelic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxymandelic Acid typically involves the methoxylation of mandelic acid derivatives. One common method includes the reaction of mandelic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid, to introduce the methoxy groups at the 2, 4, and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxymandelic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2,4,6-Trimethoxymandelic Acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxymandelic Acid involves its interaction with specific molecular targets. The methoxy groups enhance its ability to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
4-Methoxymandelic Acid: Similar structure but with fewer methoxy groups.
2,4,6-Trimethoxyphenol: Shares the trimethoxy substitution pattern but lacks the mandelic acid core.
Uniqueness: 2,4,6-Trimethoxymandelic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O6 |
---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-hydroxy-2-(2,4,6-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-15-6-4-7(16-2)9(8(5-6)17-3)10(12)11(13)14/h4-5,10,12H,1-3H3,(H,13,14) |
InChI Key |
FJVBJSIAIUCVKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(C(=O)O)O)OC |
Origin of Product |
United States |
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